An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethenyl-1H-benzimidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Ethenyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethenyl-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and thorough characterization data, presented in a clear and accessible format for laboratory use.
Synthesis of 6-Ethenyl-1H-benzimidazole
The synthesis of 6-ethenyl-1H-benzimidazole can be effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-ethenylbenzene-1,2-diamine (also known as 4-vinyl-o-phenylenediamine). The second step is the cyclization of this intermediate with formic acid, following the well-established Phillips benzimidazole synthesis methodology.[1][2]
Proposed Synthetic Pathway
The proposed pathway begins with the reduction of 4-nitro-3-amino-styrene to yield 4-ethenylbenzene-1,2-diamine. This intermediate is then condensed with formic acid to form the final product, 6-ethenyl-1H-benzimidazole.
Caption: Proposed synthetic pathway for 6-ethenyl-1H-benzimidazole.
Experimental Protocols
Step 1: Synthesis of 4-Ethenylbenzene-1,2-diamine
A common method for the preparation of o-phenylenediamines is the reduction of the corresponding o-nitroaniline.
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Materials: 4-Nitro-3-amino-styrene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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In a round-bottom flask, dissolve 4-nitro-3-amino-styrene in ethanol.
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Add an excess of Tin(II) chloride dihydrate to the solution.
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Slowly add concentrated hydrochloric acid while stirring and maintaining the temperature below 50 °C.
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After the addition is complete, heat the mixture at reflux for 3-4 hours.
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Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethenylbenzene-1,2-diamine.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 6-Ethenyl-1H-benzimidazole (Phillips Condensation) [1][3]
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Materials: 4-Ethenylbenzene-1,2-diamine, 90% Formic acid, 10% Sodium hydroxide solution.
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Procedure:
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In a round-bottom flask, place 4-ethenylbenzene-1,2-diamine.
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Add an excess of 90% formic acid.
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Heat the mixture on a water bath at 100 °C for 2 hours.[3]
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Cool the reaction mixture to room temperature.
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Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper).[1]
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The crude product will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 6-ethenyl-1H-benzimidazole.
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Characterization of 6-Ethenyl-1H-benzimidazole
The structure and purity of the synthesized 6-ethenyl-1H-benzimidazole can be confirmed by various spectroscopic methods and physical constant determination.
Quantitative Data Summary
| Parameter | Predicted Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 175-180 °C (estimated) |
| Yield | 75-85% (typical for Phillips condensation)[3] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is predicted to show signals corresponding to the vinyl protons and the aromatic protons of the benzimidazole ring system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Singlet | 1H | H-2 (imidazole ring) |
| ~7.60 | Doublet | 1H | H-4 |
| ~7.50 | Singlet | 1H | H-7 |
| ~7.25 | Doublet of doublets | 1H | H-5 |
| ~6.75 | Doublet of doublets | 1H | -CH=CH₂ (vinyl) |
| ~5.85 | Doublet | 1H | -CH=CH ₂ (trans to aryl) |
| ~5.30 | Doublet | 1H | -CH=CH ₂ (cis to aryl) |
| ~12.5 (broad) | Singlet | 1H | N-H (imidazole ring) |
Predicted in DMSO-d₆
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~143.0 | C-2 (imidazole ring) |
| ~142.5 | C-7a (bridgehead) |
| ~137.0 | -CH =CH₂ (vinyl) |
| ~135.0 | C-3a (bridgehead) |
| ~133.0 | C-6 |
| ~123.0 | C-5 |
| ~116.0 | -CH=C H₂ (vinyl) |
| ~115.0 | C-4 |
| ~112.0 | C-7 |
Predicted in DMSO-d₆
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 (broad) | Medium | N-H stretching (imidazole ring)[4] |
| 3080-3010 | Medium | Aromatic and Vinyl C-H stretching |
| 1625-1600 | Medium | C=C stretching (aromatic and vinyl)[5] |
| 1590-1570 | Strong | C=N stretching (imidazole ring)[5] |
| 990 and 910 | Strong | C-H out-of-plane bending (vinyl group) |
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for the benzimidazole core.
| m/z | Relative Intensity (%) | Assignment |
| 144 | High | [M]⁺ (Molecular ion) |
| 117 | Moderate | [M - HCN]⁺ (Loss of hydrogen cyanide)[6] |
| 90 | Low | [M - 2HCN]⁺ |
Experimental and Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of 6-ethenyl-1H-benzimidazole.
References
- 1. ijariie.com [ijariie.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. journalijdr.com [journalijdr.com]
